1-Arachidonoyl-d8-rac-glycerol

Vue d'ensemble

Description

Le 1-arachidonoyl-d8-rac-glycérol est une forme deutérée du 1-arachidonoylglycérol, qui est un glycérolipide. Ce composé est souvent utilisé comme étalon interne pour la quantification du 1-arachidonoylglycérol dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . C’est un faible agoniste du récepteur cannabinoïde de type 1 (CB1) et il présente des propriétés pharmacologiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-arachidonoyl-d8-rac-glycérol peut être synthétisé par estérification de l’acide arachidonique deutéré avec le glycérol. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide sulfurique ou l’acide p-toluènesulfonique dans des conditions de reflux .

Méthodes de production industrielle : La production industrielle du 1-arachidonoyl-d8-rac-glycérol implique des procédés d’estérification à grande échelle. La réaction est effectuée dans un environnement contrôlé pour garantir une pureté et un rendement élevés. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation .

Analyse Des Réactions Chimiques

Hydrolysis and Lipolysis

1-Arachidonoyl-d8-rac-glycerol can undergo hydrolysis through the action of specific enzymes such as monoacylglycerol lipase (MGL). This reaction results in the release of arachidonic acid and glycerol, playing a crucial role in lipid metabolism and signaling pathways.

Table 1: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Products | Reference |

|---|---|---|---|

| Monoacylglycerol lipase | Hydrolysis | Arachidonic acid + Glycerol | |

| Diacylglycerol kinase ε | Phosphorylation | Phosphatidic acid |

Biological Relevance

The compound is crucial for various biological functions, including:

-

Endocannabinoid Signaling : It acts as a precursor for the synthesis of other bioactive lipids that engage cannabinoid receptors, influencing pain perception, appetite, and mood regulation.

-

Oxidative Stress Response : Research indicates that oxidative stress can enhance the biosynthesis of 2-arachidonoylglycerol from its precursors, suggesting a protective mechanism against cellular damage .

Stability and Reactivity

Research has shown that this compound exhibits stability under various conditions, making it suitable for long-term studies in lipidomics. Its reactivity can be influenced by environmental factors such as pH and temperature.

Quantification Techniques

Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify levels of this compound and its metabolites in biological samples. This method leverages the unique isotopic signature of the deuterated compound to accurately measure concentrations.

Implications in Disease Models

Studies have illustrated the role of this compound in various disease models, particularly in inflammation and neurodegenerative diseases. The modulation of its levels can impact disease progression and therapeutic outcomes .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-AG-d8 is characterized by its molecular formula and a molecular weight of 386.6 g/mol. It is a deuterated glycerol ester of arachidonic acid, which enhances the stability and detection sensitivity in analytical procedures. The compound exhibits high solubility in solvents like DMSO and ethanol, making it versatile for laboratory applications .

Scientific Research Applications

- Quantification of Endocannabinoids :

-

Cannabinoid Receptor Studies :

- As a weak agonist of the cannabinoid receptor type 1 (CB1), 1-AG-d8 is instrumental in studying the pharmacodynamics of cannabinoids. It helps elucidate the structural requirements for receptor activation and downstream signaling mechanisms, contributing to our understanding of cannabinoid pharmacology .

- Investigating Cannabinoid Potency :

- Neuroscience Research :

- In Vivo Studies :

Case Study 1: Cannabinoid Receptor Activation

Sugiura et al. (1997) explored the structural requirements for CB1 receptor activation using various analogs of arachidonoyl glycerols, including 1-AG and its derivatives. Their findings indicated that specific modifications to the glycerol backbone could enhance receptor binding affinity and efficacy, providing insights into cannabinoid drug design.

Case Study 2: Endocannabinoid Quantification

A study conducted by researchers at Cayman Chemical utilized 1-AG-d8 as an internal standard to quantify endocannabinoids in mouse brain tissue samples via LC-MS. The results demonstrated significant variations in endocannabinoid levels across different brain regions, highlighting the importance of accurate quantification methods in neuropharmacological research.

Case Study 3: Pharmacological Profiling

In a recent investigation, scientists assessed the pharmacological profile of various cannabinoid compounds, including 1-AG-d8. The study aimed to evaluate their potential therapeutic effects on pain relief and inflammation, utilizing both in vitro and in vivo models to establish efficacy and safety profiles.

Mécanisme D'action

Le 1-arachidonoyl-d8-rac-glycérol exerce ses effets en agissant comme un faible agoniste du récepteur cannabinoïde de type 1 (CB1). Il se lie au récepteur CB1 et module son activité, ce qui entraîne divers effets pharmacologiques. Le composé interagit également avec d’autres cibles moléculaires et voies impliquées dans la signalisation et le métabolisme lipidique .

Composés similaires :

2-Arachidonoylglycérol : Un autre glycérolipide qui est un agoniste plus puissant du récepteur CB1.

Anandamide : Un endocannabinoïde qui agit également sur le récepteur CB1, mais qui présente des propriétés pharmacologiques différentes.

Unicité : Le 1-arachidonoyl-d8-rac-glycérol est unique en raison de sa forme deutérée, ce qui en fait un précieux étalon interne pour les techniques analytiques. Sa stabilité et sa réduction de l’isomérisation par rapport au 2-arachidonoylglycérol en font un choix privilégié dans certaines applications de recherche .

Comparaison Avec Des Composés Similaires

2-Arachidonoylglycerol: Another glycerolipid that is a more potent agonist of the CB1 receptor.

Anandamide: An endocannabinoid that also acts on the CB1 receptor but has different pharmacological properties.

Uniqueness: 1-Arachidonoyl-d8-rac-glycerol is unique due to its deuterated form, which makes it a valuable internal standard for analytical techniques. Its stability and reduced isomerization compared to 2-arachidonoylglycerol make it a preferred choice in certain research applications .

Activité Biologique

1-Arachidonoyl-d8-rac-glycerol (1-AG-d8) is a deuterated analogue of 1-arachidonoylglycerol (1-AG), an endocannabinoid that plays a significant role in the endocannabinoid system (ECS). This compound is of particular interest due to its potential therapeutic applications and its biological activity, particularly in relation to cannabinoid receptors.

- Chemical Formula : C23H30D8O4

- Molecular Weight : 386.6 g/mol

- CAS Number : 2692624-29-4

- Purity : 98%

1-AG acts primarily as a weak agonist at the CB1 receptor, which is part of the ECS involved in various physiological processes including appetite regulation, pain sensation, mood, and memory. Unlike its more potent counterpart, 2-arachidonoylglycerol (2-AG), which exhibits significantly higher binding affinity and agonistic activity at CB1 receptors, 1-AG is characterized by its lower efficacy but still demonstrates notable biological activity.

Comparative Binding Affinity

| Compound | Binding Affinity (Ki) | Agonist Activity |

|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | 10-100 times higher than 1-AG | Strong |

| 1-Arachidonoylglycerol (1-AG) | Lower than 2-AG | Weak |

Biological Effects

Research has shown that 1-AG can influence various physiological responses through its interaction with cannabinoid receptors. Notably:

- Appetite Regulation : Studies indicate that endocannabinoids like 1-AG can enhance food intake by modulating the reward pathways in the brain.

- Pain Modulation : Activation of the ECS via 1-AG may contribute to analgesic effects, as cannabinoids are known to reduce pain perception.

- Neuroprotection : There is evidence suggesting that 1-AG may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-AG and its implications:

Study on Alcohol Consumption

A study involving methamphetamine-lesioned mice demonstrated that increased levels of 2-AG correlated with heightened ethanol consumption. The administration of CB1 receptor antagonists reduced this effect, suggesting that modulation of the ECS via compounds like 1-AG could influence alcohol-related behaviors .

Inflammatory Response Modulation

Another study highlighted the role of endocannabinoids in inflammatory bowel disease (IBD). It was found that alterations in endocannabinoid levels, including those of 1-AG, were associated with dysbiosis in IBD patients, indicating a potential therapeutic target for managing inflammation .

Propriétés

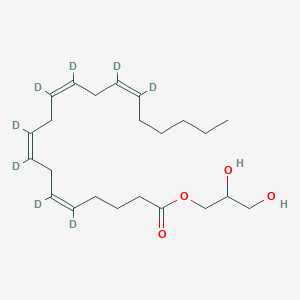

IUPAC Name |

2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPCOKIYJYGMDN-FBFLGLDDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OCC(CO)O)/[2H])/[2H])/[2H])/CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.